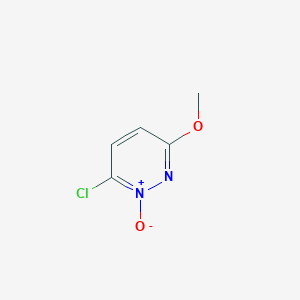

3-Chloro-6-methoxy-pyridazine 2-oxide

説明

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Organic Chemistry

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement endows the pyridazine ring with unique physicochemical properties, including a high dipole moment, weak basicity, and a robust capacity for dual hydrogen-bonding, which are valuable in molecular recognition and drug design. nih.govexlibrisgroup.com The presence of the nitrogen-containing core makes pyridazine a potent pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including antihypertensive, anti-inflammatory, antimicrobial, and anticancer properties. jpsbr.orgresearchgate.netnih.gov In medicinal chemistry, the pyridazine scaffold is often considered an advantageous substitute for a phenyl ring due to its polarity and potential to improve metabolic profiles. nih.gov

The Strategic Role of N-Oxidation in Enhancing Pyridazine Reactivity and Selectivity

The introduction of an N-oxide group to a pyridazine ring is a key strategic modification in synthetic chemistry. N-oxidation alters the electronic properties of the heteroaromatic ring, influencing its reactivity and the selectivity of subsequent reactions. researchgate.netyoutube.com The oxygen atom, bearing a partial negative charge, can modulate the ring's electron density, which in turn affects its susceptibility to both electrophilic and nucleophilic attack. youtube.comscripps.edu This modification can activate the ring for various transformations. researchgate.net Furthermore, certain pyridazine N-oxides have been investigated as photoactivatable precursors for reactive oxygen species, capable of releasing atomic oxygen under specific photochemical conditions, highlighting their utility in specialized oxidation reactions. nih.gov

Overview of Halogenated and Methoxylated Pyridazine Ring Systems

The functionalization of the pyridazine ring with halogen and methoxy (B1213986) groups provides chemists with versatile intermediates for building molecular complexity. Halogen atoms, such as chlorine, serve as excellent leaving groups, making their positions susceptible to nucleophilic aromatic substitution (SNAr) reactions and transition-metal-catalyzed cross-coupling reactions. nih.govproquest.com This allows for the introduction of a wide variety of substituents. Methoxy groups, on the other hand, are electron-donating and can influence the electronic environment of the pyridazine ring, thereby modulating its reactivity and the biological activity of its derivatives. jpsbr.org For instance, 3-Chloro-6-methoxypyridazine (B157567), the parent compound of the titular N-oxide, is a known building block used in the synthesis of α-aryl-α-(pyridazin-3-yl)-acetonitriles and was used in the preparation of the drug minaprine. sigmaaldrich.comsigmaaldrich.com

Contextualization of 3-Chloro-6-methoxy-pyridazine 2-oxide as a Key Research Target

This compound emerges as a significant research target by combining the key chemical features discussed previously. It possesses the foundational pyridazine N-oxide core, which enhances reactivity, along with two distinct functional groups: a chloro substituent that acts as a handle for further synthetic elaboration, and a methoxy group that modulates the ring's electronic properties. This trifecta of features makes it a highly versatile and valuable intermediate in organic synthesis for the construction of more elaborate heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅ClN₂O₂ |

| Molecular Weight | 160.56 g/mol |

| Stereochemistry | Achiral |

| InChI | InChI=1S/C5H5ClN2O2/c1-10-5-3-2-4(6)8(9)7-5/h2-3H,1H3 |

| InChIKey | KGSRLKOUXXYWDD-UHFFFAOYSA-N |

| SMILES | COc1ccc(Cl)n+[O-] |

Data sourced from GSRS. nih.gov

This compound serves as a prime example of how strategic functionalization of a heterocyclic system can yield a building block with significant potential for creating diverse and complex molecular architectures.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Amino-6-chloropyridazine (B20888) |

| 3-Chloro-6-methoxy-pyridazine |

| This compound |

| 3,6-Dichloropyridazine (B152260) N-oxide |

| Acetic acid |

| Acetone |

| Barbituric acid |

| Carbon suboxide |

| Diethyl malonate |

| Dimethylacetylenedicarboxylate (DMAD) |

| Malonic acid |

| Meldrum's acid |

| Minaprine |

| Phosphorus pentoxide |

| Pyridazine |

| Triphenylphosphine (PPh₃) |

Structure

3D Structure

特性

IUPAC Name |

6-chloro-3-methoxy-1-oxidopyridazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5-3-2-4(6)8(9)7-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSRLKOUXXYWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=N[N+](=C(C=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423470 | |

| Record name | 6-chloro-3-methoxy-1-oxidopyridazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14634-52-7 | |

| Record name | Pyridazine, 2-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-3-methoxy-1-oxidopyridazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-6-METHOXY-PYRIDAZINE 2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH6T2K8SYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Chloro 6 Methoxy Pyridazine 2 Oxide and Its Analogues

Direct N-Oxidation Strategies for Pyridazine (B1198779) Scaffolds

The introduction of an N-oxide functionality onto a pyridazine ring is a fundamental step in the synthesis of the title compound. This transformation can be achieved through several methods, with regioselectivity being a critical consideration.

Regioselective N-Oxidation of 3-Chloro-6-methoxypyridazine (B157567) Precursors

The direct N-oxidation of 3-chloro-6-methoxypyridazine presents a direct route to the target molecule. The regioselectivity of this reaction is influenced by the electronic effects of the substituents on the pyridazine ring. The electron-withdrawing nature of the chloro group at the 3-position and the electron-donating nature of the methoxy (B1213986) group at the 6-position direct the oxidation to one of the two nitrogen atoms.

One documented method for a closely related compound, 6-chloro-3-methoxypyridazine, involves the use of permaleic acid, generated in situ from maleic anhydride (B1165640) and hydrogen peroxide. This reagent effectively oxidizes the pyridazine ring to its corresponding 1-oxide. While this specific example illustrates the feasibility of N-oxidation on a similar substrate, the precise regiochemical outcome for 3-chloro-6-methoxypyridazine would need to be determined, though it is anticipated that the N-1 nitrogen, being adjacent to the electron-donating methoxy group, would be the more nucleophilic and thus the preferred site of oxidation.

Common oxidizing agents for such transformations include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govyoutube.com The reaction is typically carried out in a suitable solvent such as chloroform (B151607) or dichloromethane.

Catalytic and Non-Catalytic N-Oxidation Approaches

Beyond the use of stoichiometric peroxy acids, both catalytic and other non-catalytic methods for the N-oxidation of pyridazine and related heterocyclic systems have been developed.

Non-Catalytic Methods: Traditional non-catalytic methods often employ hydrogen peroxide in conjunction with an acid, such as acetic acid or sulfuric acid. These conditions generate a peroxy acid in situ, which then acts as the oxidant. youtube.com

Catalytic Methods: Catalytic approaches offer advantages in terms of efficiency and sustainability. Various metal-based and metal-free catalytic systems have been reported for the N-oxidation of pyridines and other nitrogen-containing heterocycles. For instance, methyltrioxorhenium (MTO) is a known catalyst for such oxidations using hydrogen peroxide. mdpi.com Furthermore, recyclable anhydride catalysts in the presence of hydrogen peroxide have also been shown to be effective for the N-oxidation of pyridine (B92270) derivatives. rsc.org The application of these catalytic systems to the specific case of 3-chloro-6-methoxypyridazine could provide a more efficient route to the desired N-oxide.

Functional Group Transformations for 3-Chloro-6-methoxy-pyridazine 2-oxide Synthesis

An alternative strategy to the direct N-oxidation of the final precursor involves the synthesis of a substituted pyridazine N-oxide followed by the introduction of the required chloro and methoxy groups.

Introduction of Methoxy Substituents onto Halogenated Pyridazine N-Oxides

This approach would typically start with a dihalogenated pyridazine N-oxide, such as 3,6-dichloropyridazine (B152260) 1-oxide. The selective substitution of one of the chloro groups with a methoxy group is a key step. The reactivity of the two chlorine atoms in 3,6-dichloropyridazine 1-oxide towards nucleophilic substitution can differ, potentially allowing for regioselective methoxylation.

The reaction of 3,6-dichloropyridazine with sodium methoxide (B1231860) is a known method to introduce a methoxy group. semanticscholar.org Applying this to the corresponding N-oxide would involve careful control of reaction conditions to achieve mono-substitution. The position of the N-oxide would influence the electrophilicity of the C-3 and C-6 positions, thereby directing the nucleophilic attack of the methoxide.

Halogenation of Methoxypyridazine N-Oxides

Conversely, one could start with a methoxypyridazine N-oxide and introduce the chloro substituent. For instance, the N-oxidation of 3-methoxypyridazine (B101933) would yield 3-methoxypyridazine 1-oxide. Subsequent halogenation would then be required to install the chlorine atom at the 6-position.

The halogenation of pyridine N-oxides is a well-established reaction. nih.govacs.orgresearchgate.netresearchgate.net Reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly used for chlorination. acs.org The regioselectivity of this reaction on a substituted pyridazine N-oxide would be governed by the electronic and steric effects of the existing methoxy group and the N-oxide functionality.

Multistep Synthesis Routes to the this compound Core

A plausible multistep synthesis for this compound could commence from readily available starting materials like maleic anhydride.

A potential synthetic sequence is outlined below:

Formation of the Pyridazine Ring: Reaction of maleic anhydride with hydrazine (B178648) can produce pyridazine-3,6-diol. google.com

Dichlorination: Treatment of pyridazine-3,6-diol with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 3,6-dichloropyridazine. google.comchemicalbook.com

N-Oxidation: The subsequent N-oxidation of 3,6-dichloropyridazine would lead to 3,6-dichloropyridazine 1-oxide. This reaction can be carried out using various oxidizing agents as previously discussed.

Selective Methoxylation: The final step would involve the selective nucleophilic substitution of one of the chlorine atoms with a methoxy group using a reagent like sodium methoxide. The regioselectivity of this step is crucial for the successful synthesis of the target molecule.

An alternative multistep route could involve the initial synthesis of 3-chloro-6-methoxypyridazine from 3,6-dichloropyridazine via selective methoxylation, followed by N-oxidation as the final step. The synthesis of 3-amino-6-methoxypyridazine (B1266373) from 3-amino-6-chloropyridazine (B20888) using sodium methoxide in the presence of copper powder has been reported, demonstrating the feasibility of such a substitution on the pyridazine ring. chemicalbook.comgoogle.com

Below is a table summarizing the key transformations and reagents involved in the synthesis of this compound and its precursors.

| Transformation | Starting Material | Reagent(s) | Product |

| N-Oxidation | 6-Chloro-3-methoxypyridazine | Permaleic acid | 6-Chloro-3-methoxypyridazine 1-oxide |

| N-Oxidation | Pyridine derivatives | H₂O₂ / Anhydride Catalyst | Pyridine N-oxides rsc.org |

| N-Oxidation | Pyridine derivatives | Methyltrioxorhenium (MTO) / H₂O₂ | Pyridine N-oxides mdpi.com |

| Halogenation | Pyridine N-oxides | POCl₃, SO₂Cl₂ | Chloropyridines acs.org |

| Dichlorination | Pyridazine-3,6-diol | POCl₃ | 3,6-Dichloropyridazine google.comchemicalbook.com |

| Methoxylation | 3-Amino-6-chloropyridazine | NaOMe / Cu powder | 3-Amino-6-methoxypyridazine chemicalbook.comgoogle.com |

Construction of the Pyridazine Ring Followed by Functionalization

This synthetic strategy focuses on first assembling the six-membered pyridazine ring, which is subsequently modified through sequential reactions to introduce the required substituents (chloro and methoxy groups) and to perform the N-oxidation.

A common and versatile method for constructing the pyridazine core involves the condensation reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent) and hydrazine or its derivatives. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with compounds containing active methylene (B1212753) groups, such as p-nitrophenylacetic acid or cyanoacetic acid, in acetic anhydride leads to the formation of pyridazin-3-one derivatives. mdpi.com These pyridazinones serve as versatile intermediates that can be further functionalized.

Another established route begins with the cyclocondensation of maleic anhydride derivatives with hydrazine hydrate (B1144303) to form 1,2,3,6-tetrahydropyridazine-3,6-dione (maleic hydrazide). This fundamental pyridazine structure can then undergo a series of transformations. For example, chlorination using reagents like phosphorus oxychloride (POCl₃) can introduce chloro substituents onto the ring. A patent describes a process starting with 3-chloro-6-methylpyridazine, where the methyl group is oxidized to a carboxylic acid. google.com This acid is subsequently converted to the target 6-methoxypyridazine-3-carboxylic acid via methoxylation, demonstrating the functionalization of a pre-formed pyridazine ring. google.com

The synthesis of more complex, fused pyridazine analogues also relies on the initial construction of the pyridazine ring. A notable example is the synthesis of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives. acs.org This multi-step synthesis involves reacting dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate derivatives with hydrazine hydrate. acs.org The reaction proceeds via heating in ethanol, which facilitates the condensation and cyclization to form the fused pyridazine ring system. acs.org

Once a suitably substituted pyridazine, such as 3,6-dichloropyridazine, is obtained, further functionalization can be achieved with high regioselectivity. The chlorine atoms can be sequentially substituted by various nucleophiles. For example, treatment of 3-amino-6-chloropyridazine with sodium methoxide in methanol (B129727) is a standard method to introduce the methoxy group, yielding 3-amino-6-methoxypyridazine. chemicalbook.comgoogle.com The final step in synthesizing the target compound via this route would be the selective N-oxidation of the 3-chloro-6-methoxypyridazine intermediate. The oxidation of pyridazines can be accomplished using various oxidizing agents, such as peroxy acids. wikipedia.orgresearchgate.net

Derivatization from Related Pyridazine N-Oxide Intermediates

An alternative and powerful approach involves starting with a pyridazine N-oxide and modifying its substituents to achieve the desired this compound structure. Pyridazine N-oxides are versatile intermediates whose reactivity is significantly influenced by the substituents on the ring. nih.govacs.orgnih.gov

The synthesis can commence from a simple, commercially available precursor like 3,6-dichloropyridazine N-oxide (DPNO). nih.gov The subsequent step would involve the selective nucleophilic substitution of one of the chloro groups with a methoxy group. The reaction of chloro-substituted pyridazines with sodium methoxide is a well-established method for introducing a methoxy substituent. chemicalbook.comgoogle.com This approach leverages the differential reactivity of the chloro positions, which can be influenced by the N-oxide functionality.

Research into the photochemistry of pyridazine N-oxides has revealed that the nature of the substituents at the C3 and C6 positions is critical in determining the reaction pathway. nih.gov Depending on the electronic properties of these substituents, the molecule can either undergo deoxygenation to the corresponding pyridazine or rearrange to other heterocyclic systems upon exposure to UV light. nih.gov For instance, N-oxides with electron-donating groups such as benzyloxy (-OBn) or benzylamino (-NHBn) tend to rearrange, whereas those with a chlorine atom at C6 primarily undergo deoxygenation. nih.gov This highlights the importance of the substituent pattern on the stability and reactivity of the N-oxide intermediate.

The table below summarizes the photochemical behavior of various C3- and C6-substituted pyridazine N-oxides, illustrating the influence of substituents on the reaction outcome. nih.gov

| Compound | Substituent (X) at C3 | Substituent at C6 | Reaction Pathway | Conversion (%) |

|---|---|---|---|---|

| 6a | Ph | NHBn | Isomerization | >95 |

| 6b | Ph | OBn | Isomerization | >95 |

| 6c | Ph | Ph | Partial Deoxygenation/Isomerization | 90 |

| 6d | Ph | H | Isomerization | >95 |

| 6e | Ph | Cl | Deoxygenation | >95 |

| 6f | H | Cl | Deoxygenation | 85 |

Data sourced from a study on the photochemistry of pyridazine N-oxides. nih.gov The reactions were conducted in CH₂Cl₂ at 35 °C using 350 nm UV-A light. Conversions were determined by ¹H NMR spectroscopy.

This derivatization strategy can also begin with the N-oxidation of a pre-existing substituted pyridazine. For example, one could synthesize 3-chloro-6-methoxypyridazine first and then introduce the N-oxide functionality. The oxidation of pyridines and their derivatives to the corresponding N-oxides is a fundamental transformation in heterocyclic chemistry, often achieved using reagents like peroxybenzoic acid or hydrogen peroxide. wikipedia.org Studies have confirmed the structure of related compounds, such as 3-chloropyridazine (B74176) N-oxide, establishing that the oxygen atom is located at the 1-position. researchgate.net This foundational knowledge is crucial for designing synthetic routes that rely on the derivatization of pyridazine N-oxide intermediates.

Computational and Theoretical Studies of 3 Chloro 6 Methoxy Pyridazine 2 Oxide

Theoretical Prediction of Spectroscopic Parameters

Simulated Vibrational Spectra and Normal Mode Analysis

No published studies were found that present a computational analysis of the vibrational spectra (Infrared and Raman) for 3-Chloro-6-methoxy-pyridazine 2-oxide. Such an analysis, typically performed using Density Functional Theory (DFT), would involve the calculation of harmonic vibrational frequencies and intensities. A normal mode analysis would further detail the specific atomic motions corresponding to each vibrational band, such as C-H stretching, ring deformations, C-Cl stretching, and N-O stretching, providing a fundamental understanding of the molecule's dynamic behavior.

Prediction of UV-Vis Absorption Maxima (TD-DFT)

There is no available research detailing the prediction of the electronic absorption spectrum of this compound using Time-Dependent Density Functional Theory (TD-DFT). This type of study would calculate the vertical excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. The analysis would identify the key electronic transitions, such as n → π* or π → π*, and the molecular orbitals involved, offering insight into the compound's electronic structure.

Mechanistic Insights from Computational Reaction Pathway Analysis

Detailed computational explorations of reaction mechanisms involving this compound are not present in the current body of scientific literature. This type of research is crucial for understanding how the molecule behaves in chemical reactions.

Transition State Characterization and Reaction Energetics

No computational studies have been published that characterize the transition state structures for reactions involving this compound. Such research would involve locating the first-order saddle points on the potential energy surface that connect reactants to products. The energetic analysis would include calculating the activation energies and reaction enthalpies, which are fundamental to predicting reaction rates and feasibility.

Rationalization of Regio- and Stereoselectivity

In the absence of reaction pathway analyses, there are no computational rationalizations for the regio- or stereoselectivity of reactions with this compound. These studies would typically compare the activation barriers of different possible reaction pathways to explain why a particular isomer or stereoisomer is formed preferentially.

While computational studies exist for related pyridazine (B1198779) structures, the presence of the N-oxide functional group in conjunction with the chloro and methoxy (B1213986) substituents creates a unique electronic and steric profile. Extrapolating data from other molecules would be scientifically unsound. The specific computational and theoretical characterization of this compound therefore represents an open area for future research.

Medicinal Chemistry and Biological Activity of Pyridazine N Oxides and Derivatives

Pyridazine (B1198779) N-Oxides as Promising Scaffolds in Drug Discovery

The pyridazine ring is characterized by its weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, all of which are important in drug-target interactions. nih.gov The introduction of an N-oxide functional group to the pyridazine ring further enhances its potential in medicinal chemistry. acs.orgnih.gov This modification can increase the water solubility of a drug, decrease its membrane permeability, and in some cases, reduce immunogenicity. acs.orgnih.gov

The N-oxide group is often critical for the biological activity of these compounds. acs.orgnih.gov It can act as a bioisostere for a carbonyl group, forming crucial hydrogen bonding networks that can lead to conformational changes at the active site of an enzyme. openaccessjournals.com Furthermore, many heteroaromatic N-oxides can be enzymatically reduced in vivo, a property that has been exploited in the development of hypoxia-activated prodrugs. nih.gov These features make pyridazine N-oxides a versatile and valuable scaffold in the design of new therapeutic agents. nih.govacs.orgnih.gov

Strategies for In Vitro and In Vivo Biological Activity Evaluation

The biological activity of pyridazine N-oxides and their derivatives is typically assessed through a combination of in vitro and in vivo studies.

In Vitro Evaluation:

Antimicrobial and Antifungal Assays: The minimum inhibitory concentration (MIC) is a standard in vitro method used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.govresearchgate.net This is often determined using broth microdilution or agar (B569324) dilution methods against a panel of bacteria and fungi. nih.govresearchgate.net

Anticancer and Cytotoxic Assays: The cytotoxic effects of these compounds are commonly evaluated against various cancer cell lines (e.g., lung, colon, breast, liver, and prostate) and normal cell lines to determine their selectivity. derpharmachemica.commdpi.comnih.gov The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as EGFR or CDK-2, in vitro kinase inhibition assays are performed to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com

DNA Interaction Studies: Some pyridazine N-oxides are investigated for their ability to interact with DNA. nih.gov Gel electrophoresis can be used to monitor the cleavage of plasmid DNA in the presence of the compound, indicating potential DNA-damaging effects. nih.gov

In Vivo Evaluation:

Animal Models: Once promising in vitro activity is observed, compounds are often tested in animal models to assess their efficacy and pharmacokinetic properties. nih.gov For example, in anticancer studies, tumor xenograft models in mice are commonly used to evaluate the compound's ability to inhibit tumor growth.

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism, which are crucial for its development as a drug. nih.gov

Spectrum of Targeted Pharmacological Activities

Antimicrobial and Antifungal Efficacy

Pyridazine N-oxide derivatives have been investigated for their antimicrobial and antifungal properties. For instance, a series of 9H-indeno[2,1-c]pyridazine N-oxides and benzo[f]cinnoline (B12954418) N-oxides were synthesized and tested for their antimicrobial activity. nih.gov While they were inactive against Gram-negative bacteria and fungi, some compounds showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Notably, 9-nitro-benzo[f]cinnoline N-oxide demonstrated significant activity against Trichomonas vaginalis. nih.gov

In another study, carbamoyl (B1232498) derivatives of pyridazine-N-oxides were prepared. researchgate.net Although most of these compounds were ineffective against Gram-positive and Gram-negative bacteria and fungi, some derivatives exhibited good activity against Trichomonas vaginalis. researchgate.net The antimicrobial activity of pyridine (B92270) derivatives, the parent class of pyridazines, has been well-documented against a range of pathogens. nih.gov

Anticancer and Cytotoxic Potential

The anticancer and cytotoxic potential of pyridazine N-oxides and their derivatives is a major area of research. derpharmachemica.commdpi.comnih.gov The N-oxide group can be critical for cytotoxicity, and in some cases, it is a prerequisite for activity. nih.gov For example, some N-oxides are designed as hypoxia-activated prodrugs, which are selectively reduced to cytotoxic species in the low-oxygen environment of solid tumors. nih.gov

Several studies have demonstrated the promising anticancer activity of pyridazine derivatives. For example, some acyclic N- and S-nucleosides of pyridazine derivatives have shown promising anticancer activities against breast (MCF-7) and liver (HepG2) cancer cell lines, with some compounds showing comparable activity to the standard drug doxorubicin. derpharmachemica.com Nanoparticles of a pyrazolo-pyridazine derivative have also been shown to exhibit promising cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cell lines, with improved inhibitory effects against EGFR and CDK-2/cyclin A2 compared to the parent compound. mdpi.com Furthermore, new pyrrolo[1,2-b]pyridazines have demonstrated cytotoxic activity against various human adenocarcinoma cell lines. nih.gov

Antimalarial Activity of Related N-Oxides

While specific studies on the antimalarial activity of 3-Chloro-6-methoxy-pyridazine 2-oxide are lacking, related heterocyclic compounds have shown promise. The development of new antimalarial agents is crucial due to the rise of drug-resistant Plasmodium falciparum. researchgate.net Research on substituted pyrazole (B372694) derivatives, which share a nitrogen-containing heterocyclic core with pyridazines, has identified compounds with significant antimalarial activity. researchgate.net Additionally, a series of 6-chloro-2-arylvinylquinolines have been identified as a promising class of antimalarial drug leads, with some compounds demonstrating excellent in vivo efficacy in murine models. nih.gov The total synthesis of quinine, a well-known antimalarial drug, has been a landmark in organic chemistry, highlighting the importance of heterocyclic compounds in this therapeutic area. wikipedia.org

Central Nervous System (CNS) Modulating Effects

Certain N-oxide-containing drugs have been shown to have effects on the central nervous system. nih.gov For instance, chlordiazepoxide, a well-known benzodiazepine, contains an N-oxide moiety and acts as an allosteric modulator of the GABA-A receptor, increasing the inhibitory effect of the neurotransmitter gamma-aminobutyric acid (GABA). nih.gov The polar N-oxide group has stimulated studies on the permeability of these compounds across the blood-brain barrier. nih.gov While there is no specific information on the CNS effects of this compound, the general ability of N-oxides to cross the blood-brain barrier and interact with CNS targets suggests this could be a potential area for future investigation.

Data Tables

Table 1: In Vitro Antimicrobial Activity of Selected Pyridazine N-Oxide Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 9-nitro-benzo[f]cinnoline N-oxide | Trichomonas vaginalis | 3.9 | nih.gov |

| Carbamoyl derivative 7e | Trichomonas vaginalis | - | researchgate.net |

| Carbamoyl derivative 7j | Trichomonas vaginalis | - | researchgate.net |

Note: Specific MIC values for the carbamoyl derivatives were not provided in the source material, only that they exhibited "fairly good activity."

Table 2: In Vitro Anticancer Activity of Selected Pyridazine Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| Acyclic N-nucleoside 2 | Breast (MCF-7), Liver (HepG2) | Promising | derpharmachemica.com |

| Acyclic N-nucleoside 8 | Breast (MCF-7), Liver (HepG2) | Promising | derpharmachemica.com |

| Acyclic N-nucleoside 11 | Breast (MCF-7), Liver (HepG2) | Promising | derpharmachemica.com |

| Pyrazolo-pyridazine derivative nanoparticles | HepG-2, HCT-116, MCF-7 | Promising | mdpi.com |

| Pyrrolo[1,2-b]pyridazine 5c | Colon (LoVo) | 48.06% cell viability at 400 µM | nih.gov |

| Pyrrolo[1,2-b]pyridazine 5f | Colon (LoVo) | 41.82% cell viability at 400 µM | nih.gov |

Other Reported Biological Actions (e.g., anti-inflammatory, cardiotonic)

Direct experimental data on the anti-inflammatory or cardiotonic effects of this compound are not extensively documented in publicly available literature. However, the pyridazine scaffold is a core component of many compounds investigated for a range of biological activities, most notably anti-inflammatory effects. nih.gov

Numerous studies have demonstrated that pyridazine derivatives can act as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes. For example, a series of novel pyridazine derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Several of these compounds showed a strong preference for inhibiting COX-2, an enzyme isoform induced during inflammation. nih.gov One compound in particular, designated 6b, displayed greater COX-2 inhibitory potency than the standard drug celecoxib. nih.gov Similarly, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed, with compound 7c identified as a potent dual COX-1/COX-2 inhibitor with significant in vivo anti-inflammatory activity. nih.govrsc.org

The N-oxide functional group itself is a critical modulator of biological activity. Heterocyclic N-oxides are a class of compounds known to exhibit diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. nih.govresearchgate.net The N-oxide moiety can influence a molecule's polarity, solubility, and its ability to interact with biological targets, often serving as a bioisosteric replacement for other functional groups. nih.gov Given these precedents, it is plausible that this compound and its derivatives could be investigated for similar anti-inflammatory properties.

Table 1: In Vitro COX Inhibitory Activity of Selected Pyridazine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| Compound 6b (pyridazine derivative) | 1.14 | 0.18 | 6.33 | nih.gov |

| Compound 4c (pyridazine derivative) | >10 | 0.26 | >38.46 | nih.gov |

| Compound 7c (pyrido[2,3-d]pyridazine-2,8-dione) | 6.54 | 5.88 | 1.11 | nih.gov |

| Celecoxib (Reference Drug) | >10 | 0.35 | >28.57 | nih.gov |

| Indomethacin (Reference Drug) | 0.15 | 0.30 | 0.50 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Specific structure-activity relationship (SAR) studies focusing on this compound are not described in the available literature. However, SAR studies on related pyridazine and heterocyclic N-oxide systems provide valuable insights into how structural modifications can optimize bioactivity.

The key structural components of this compound—the pyridazine N-oxide core, the chloro substituent, and the methoxy (B1213986) substituent—each play a crucial role in defining its potential pharmacological profile.

The Pyridazine N-Oxide Core : The N-oxide group is a highly polar moiety that significantly influences a molecule's electronic properties and its potential to form hydrogen bonds. nih.gov It is often considered a bioisostere of a carbonyl group. nih.gov In several instances, the introduction of an N-oxide has led to enhanced biological activity. For example, in the development of thrombin inhibitors, replacing a pyrazinone group with a pyridine N-oxide moiety resulted in compounds with superior inhibitory activity. nih.gov This enhancement is often attributed to the N-oxide oxygen's ability to act as a strong hydrogen bond acceptor, forming critical interactions within a target's active site. nih.gov

Ring Substituents : The nature and position of substituents on the pyridazine ring are critical determinants of activity. In a study on triazolo[4,3-b]pyridazine derivatives as potential anticancer agents, modifications to the pendant phenyl ring dramatically altered their inhibitory potency against c-Met and Pim-1 kinases. rsc.org For instance, compound 4g , with a 4-fluorophenyl group, showed significantly higher activity than compound 4a , which had an unsubstituted phenyl group. rsc.org This highlights the sensitivity of the target-ligand interaction to electronic and steric changes. The chloro and methoxy groups on this compound would similarly be expected to modulate its interactions with any biological target through a combination of steric, electronic, and hydrophobic effects.

Table 2: SAR of Selected Triazolo[4,3-b]pyridazine Derivatives as Kinase Inhibitors

| Compound | Substituent (R) | c-Met IC₅₀ (µM) | Pim-1 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4a | Phenyl | 0.321 | 0.512 | rsc.org |

| 4g | 4-Fluorophenyl | 0.163 | 0.283 | rsc.org |

Molecular Docking Simulations for Ligand-Target Interactions

While no molecular docking studies have been published specifically for this compound, this computational technique has been instrumental in elucidating the binding modes of structurally related pyridazine derivatives with their respective biological targets.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing a rationale for its biological activity. For example, in the study of pyridazine derivatives as COX-2 inhibitors, docking simulations for the highly active compound 6b were performed. nih.gov The results indicated that the compound fits into the active site of the COX-2 enzyme, with its p-tolyl moiety occupying a hydrophobic side pocket. Crucially, the simulation showed a key hydrogen bond interaction between the ligand and the essential amino acid residue His90, helping to explain its potent and selective inhibitory activity. nih.gov

In another study on pyrido[2,3-d]pyridazine-2,8-dione derivatives, docking was used to understand the binding to both COX-1 and COX-2. nih.gov The model for compound 7c in the COX-1 active site showed that a carbonyl group on the pyridazinone ring formed a hydrogen bond with Tyr355, while a 4-chlorophenyl group engaged in hydrophobic interactions with several other residues. nih.gov

These examples underscore the types of interactions that govern the binding of pyridazine-based ligands. For this compound, the N-oxide oxygen would be a primary site for forming strong hydrogen bonds, while the chloro- and methoxy-substituted ring would engage in specific hydrophobic and electronic interactions within a target binding pocket. nih.govnih.gov

Computational Assessment of Drug-Likeness and Bioavailability Profiles

A comprehensive computational assessment of the drug-likeness and bioavailability profile for this compound is not available in the literature. However, the principles of computational chemistry allow for the prediction of these properties, which are critical in early-stage drug discovery. biointerfaceresearch.com Such analyses typically evaluate physicochemical properties and pharmacokinetic parameters (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

The parent compound, 3-Chloro-6-methoxypyridazine (B157567) , is a solid with a melting point of 84-85 °C. sigmaaldrich.comsigmaaldrich.com The N-oxidation to form this compound would be expected to increase its polarity and melting point. Computational tools like SwissADME and pkCSM are often used to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. biointerfaceresearch.com For example, a computational analysis of the triazolo[4,3-b]pyridazine derivative 4g predicted that it would have good drug-ability and favorable pharmacokinetic properties, supporting its further development. rsc.org A similar in silico analysis would be a necessary first step in evaluating the therapeutic potential of this compound.

Table 3: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Chloro-6-methoxypyridazine (Parent Compound) | Reference |

|---|---|---|---|

| Molecular Formula | C₅H₅ClN₂O₂ | C₅H₅ClN₂O | nih.govsigmaaldrich.com |

| Molecular Weight (g/mol) | 160.56 | 144.56 | nih.govsigmaaldrich.com |

| Melting Point (°C) | Not Reported | 84-85 | sigmaaldrich.com |

| SMILES | COc1ccc(Cl)n+[O-] | COc1ccc(Cl)nn1 | nih.govsigmaaldrich.com |

Advanced Applications of 3 Chloro 6 Methoxy Pyridazine 2 Oxide in Chemical Synthesis

Utility as a Precursor for Diverse Heterocyclic Systems

The reactivity of the pyridazine (B1198779) N-oxide ring system makes 3-Chloro-6-methoxy-pyridazine 2-oxide a valuable starting material for the synthesis of a variety of other heterocyclic structures. The N-oxide group can be readily transformed or can influence the reactivity of the pyridazine ring, allowing for the construction of more complex molecular architectures.

One of the notable applications of pyridazine N-oxides is their photochemical reactivity. proquest.comnih.gov Upon exposure to ultraviolet (UV) light, pyridazine N-oxides can undergo ring-opening to form transient intermediates. proquest.com These intermediates can then be trapped or can rearrange to yield different heterocyclic systems. For instance, photochemical reactions of substituted pyridazine N-oxides can lead to the formation of pyrazoles, furans, and indoles. proquest.com While specific studies on this compound in this context are not extensively documented, the general reactivity of the pyridazine N-oxide core suggests its potential as a precursor for a range of substituted heterocyclic compounds.

Furthermore, the N-oxide functionality can be exploited in other transformations. For example, it can be deoxygenated to the corresponding pyridazine, or it can direct functionalization at specific positions of the pyridazine ring. The chloro substituent at the 3-position is a key handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the building of more complex molecular scaffolds.

Role in the Development of Complex Molecules and Active Pharmaceutical Ingredients (APIs)

The unique structural features of this compound make it an interesting building block for the synthesis of pharmacologically active molecules. While direct applications of the 2-oxide in the synthesis of specific APIs are not widely reported, the closely related non-oxidized compound, 3-Chloro-6-methoxypyridazine (B157567), has been extensively used in medicinal chemistry.

Contribution to the Synthesis of Minaprine and Analogues

It is important to note that the synthesis of the antidepressant drug Minaprine and its analogues has been reported to utilize 3-Chloro-6-methoxypyridazine, the non-oxidized form of the title compound. sigmaaldrich.comnih.gov In these syntheses, the chloro group at the 3-position of the pyridazine ring is typically displaced by a nucleophile, which is a key step in the construction of the final drug molecule. sigmaaldrich.com There is currently no available scientific literature that documents the use of this compound as a direct precursor in the synthesis of Minaprine or its analogues. The presence of the N-oxide would likely alter the reaction conditions and potentially the outcome of the synthesis.

Preparation of α-Aryl-α-(pyridazin-3-yl)-acetonitriles

Similarly, the preparation of α-Aryl-α-(pyridazin-3-yl)-acetonitriles, which are valuable intermediates in medicinal chemistry, has been described using 3-Chloro-6-methoxypyridazine. sigmaaldrich.comsigmaaldrich.com The synthesis involves the reaction of the pyridazine with an arylacetonitrile in the presence of a strong base. As with the synthesis of Minaprine, there is no specific information available on the use of this compound for this particular transformation. The N-oxide functionality would likely influence the electronic properties of the pyridazine ring and may require different synthetic strategies to achieve the desired product.

Integration into Novel Pyridazine-Based Pharmacophores

Pyridazine-based structures are integral to a wide range of pharmacophores due to their ability to act as bioisosteres for other aromatic systems and their capacity to engage in various non-covalent interactions with biological targets. The pyridazine nucleus is found in drugs with diverse therapeutic applications, including anticancer, and antimicrobial agents.

While specific examples of this compound being integrated into novel pharmacophores are not extensively documented, its structural motifs suggest significant potential. The combination of a chloro-substituent (a common feature in many drugs), a methoxy (B1213986) group (which can modulate solubility and metabolic stability), and the N-oxide functionality (which can influence electronic distribution and hydrogen bonding capabilities) makes it an attractive scaffold for the design of new bioactive molecules. The general importance of substituted pyridazine N-oxides in the development of bioactive compounds suggests that this compound is a promising, yet underexplored, building block in medicinal chemistry. researchgate.netnih.gov

Potential for Material Science and Opto-electronic Applications

The application of pyridazine derivatives is not limited to the life sciences; they are also gaining attention in the field of material science and opto-electronics. The electron-deficient nature of the pyridazine ring makes it a suitable component in the design of materials with interesting electronic and photophysical properties.

The general synthetic accessibility and the potential for functionalization make this compound an intriguing candidate for further exploration in the development of novel functional materials. While a related compound, 3-amino-2-chloro-6-methoxypyridine, has been noted for its potential in creating materials with special optical and electrical properties, the specific contributions of this compound in this area remain a subject for future research. pipzine-chem.com

Future Research Directions and Outlook for 3 Chloro 6 Methoxy Pyridazine 2 Oxide

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. While general methods for the N-oxidation of pyridines and pyridazines are established, often employing reagents like peracetic acid or hydrogen peroxide, future research should focus on optimizing these processes for 3-Chloro-6-methoxy-pyridazine 2-oxide and developing novel, sustainable alternatives. orgsyn.org

Future avenues of exploration include:

Catalytic Oxidation Systems: Investigating the use of heterogeneous catalysts or lacunary polyoxometalates could lead to greener synthetic procedures with improved reusability and reduced waste. acs.org The development of catalytic systems that can selectively oxidize the nitrogen atom in the presence of the chloro and methoxy (B1213986) substituents would be a significant advancement.

Flow Chemistry: Implementing continuous flow reactors for the N-oxidation process could enhance safety, improve reaction control, and allow for scalable production. This is particularly relevant for potentially exothermic oxidation reactions.

Advanced Oxidation Reagents: The use of powerful and efficient oxidizing agents, such as HOF·CH₃CN, has been shown to be effective for creating N-oxides, and even di-N-oxides, of pyridazine (B1198779) systems. researchgate.net Tailoring these potent reagents for the selective mono-oxidation of substituted pyridazines like 3-chloro-6-methoxypyridazine (B157567) presents a compelling research direction.

Enzymatic Synthesis: Biocatalysis offers an attractive, sustainable route. The exploration of enzymes capable of performing selective N-oxidation on the pyridazine core could provide a highly efficient and environmentally friendly synthetic pathway, operating under mild conditions.

Discovery of Unexplored Reactivity Patterns and Synthetic Transformations

The N-oxide functional group dramatically alters the electronic properties of the pyridazine ring, opening up unique avenues of reactivity compared to its non-oxidized parent, 3-chloro-6-methoxypyridazine. sigmaaldrich.comscripps.edu Future research should aim to systematically explore and exploit this reactivity.

Key areas for investigation include:

Photoactivated Chemistry: A significant recent discovery is that pyridazine N-oxides can serve as photoactivatable precursors for atomic oxygen [O(³P)]. nih.govnih.govacs.org This highly reactive species can mediate challenging C-H oxidation reactions. nih.govacs.org Future work should investigate this compound in this context. The electronic influence of the chloro and methoxy groups could modulate the wavelength of light required for activation and the subsequent reactivity of the generated oxygen species, potentially leading to new selective oxidation methodologies. nih.gov The incorporation of a chlorine atom at the C6 position has been noted as essential for the efficiency of this photochemistry. nih.gov

Skeletal Editing and Ring Transformations: Groundbreaking research has demonstrated the ability to perform skeletal editing on pyridine (B92270) N-oxides, achieving a direct nitrogen-to-carbon atom swap. chinesechemsoc.org Applying this strategy to this compound could provide a novel pathway to highly functionalized benzene (B151609) derivatives that would be difficult to access through traditional synthesis. Furthermore, the transformation of pyridazine N-oxides into other valuable heterocyclic structures, such as 2-aminofurans, has been developed using a combination of UV light and transition metal catalysis. acs.org

Functionalization Reactions: The N-oxide group facilitates nucleophilic substitution at the α (C6) and γ (C4) positions of the ring. scripps.edu A systematic study of how the existing chloro and methoxy groups on this compound direct further functionalization would be highly valuable for creating a library of novel, complex derivatives.

Integration of Advanced Computational Modeling and Machine Learning for Prediction and Design

Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research. Their integration can accelerate discovery by predicting molecular properties and guiding experimental design, thereby saving time and resources.

Future research should leverage these technologies to:

Predict Reactivity and Properties: Computational models, such as Density Functional Theory (DFT), can be used to calculate the N-O bond dissociation enthalpies and analyze the frontier molecular orbitals of this compound. nih.gov This data can provide insights into its stability and photochemical reactivity.

Develop Predictive Machine Learning Models: By creating datasets of pyridazine N-oxide derivatives and their observed properties (e.g., reaction yields, biological activity), machine learning algorithms can be trained to predict the outcomes for new, unsynthesized compounds. researchgate.net This data-driven approach can guide the synthesis of derivatives with optimized characteristics. rsc.orgnih.gov

In Silico Screening: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can be used to screen virtual libraries of derivatives based on this compound for potential biological activity against various therapeutic targets, such as enzymes or receptors. nih.gov

| Computational Tool | Input Data for this compound | Predicted Outcome/Application | Potential Impact |

|---|---|---|---|

| DFT Calculations | Molecular structure | N-O Bond Dissociation Enthalpy, Electron Density Distribution, Frontier Orbital Energies. nih.gov | Prediction of photochemical reactivity and sites for nucleophilic/electrophilic attack. |

| Machine Learning (QSAR) | A library of virtual derivatives with calculated molecular descriptors. | Predicted biological activity (e.g., IC₅₀ for a target enzyme). nih.gov | Prioritization of synthetic targets for drug discovery programs. |

| Molecular Dynamics (MD) | Docked complex of a derivative with a target protein. | Stability of the ligand-protein interaction over time. nih.gov | Validation of promising drug candidates and understanding binding modes. |

| Machine Learning (Yield Prediction) | Reactants, reagents, solvent, temperature, and catalyst parameters. researchgate.net | Predicted reaction yield for a novel transformation. | Optimization of synthetic routes and reduction of experimental effort. |

Rational Design and Synthesis of Next-Generation Pyridazine N-Oxide Derivatives

The this compound scaffold is an ideal starting point for the rational design of new molecules with tailored properties. The chloro and methoxy groups serve as versatile handles for introducing further chemical diversity through reactions like nucleophilic aromatic substitution, cross-coupling, and ether cleavage/derivatization.

Future strategies should focus on:

Scaffold Hopping and Hybridization: Based on known active compounds, the pyridazine N-oxide core can be used as a bioisosteric replacement for other rings (e.g., pyrazole) to discover novel chemical series with improved properties. acs.org Hybrid molecules that combine the pyridazine N-oxide moiety with other known pharmacophores could lead to multi-target agents. acs.org

Structure-Activity Relationship (SAR) Studies: A systematic synthesis campaign to modify the chloro and methoxy positions is essential. Replacing the chlorine with different halides, amino, or alkylthio groups, and modifying the methoxy group to other alkoxy or aryloxy substituents would generate a focused library. Screening this library for biological activity would build a comprehensive SAR and guide the design of more potent and selective compounds.

Prodrug and Bioisostere Design: The N-oxide itself can act as a prodrug, being reduced in vivo to the corresponding pyridazine. This could be exploited to improve the pharmacokinetic properties of a drug candidate. The entire scaffold can also be considered a novel bioisostere for other heterocycles in known drugs, a strategy that could lead to new intellectual property and overcome existing drug resistance. rsc.org

| Position | Current Group | Proposed Modification | Synthetic Reaction | Design Rationale |

|---|---|---|---|---|

| C3 | -Cl | -NR¹R², -SR, -Aryl | Buchwald-Hartwig amination, Nucleophilic substitution, Suzuki/Stille coupling | Introduce hydrogen bond donors/acceptors; modulate electronics and solubility. |

| C6 | -OCH₃ | -OH, -O(CH₂)nNR¹R², -O-Aryl | Ether cleavage (BBr₃), Williamson ether synthesis | Introduce new vector for substitution; improve solubility and target interactions. |

| N2 | -Oxide | Deoxygenation to parent pyridazine | Reduction (e.g., PCl₃) | Create parent compounds for activity comparison; explore prodrug potential. |

| Ring | Pyridazine N-oxide | Skeletal editing to substituted benzene | Reaction with sulfoxide (B87167) under basic conditions. chinesechemsoc.org | Access novel, highly substituted aromatic scaffolds. |

Expanding the Therapeutic and Industrial Applications of this compound and its Congeners

While the direct applications of this compound are not yet established, the known utility of its parent compound and related pyridazine structures provides a clear roadmap for future investigation. chemimpex.com

Potential application areas to be explored include:

Pharmaceuticals: The parent compound, 3-chloro-6-methoxypyridazine, is a known building block for pharmaceuticals. chemimpex.com Pyridazine derivatives have shown a wide range of biological activities, including as anticancer, anti-inflammatory (COX-2 inhibition), and vasorelaxant agents. acs.orgnih.govrsc.org Research should focus on screening this compound and its derivatives against these and other disease targets. The N-oxide moiety could offer unique interactions with biological targets or improve pharmacokinetic profiles. For instance, related amino-methoxy-pyridazines are key intermediates for important drugs. chemicalbook.com

Agrochemicals: 3-Chloro-6-methoxypyridazine is an intermediate in the synthesis of herbicides and fungicides. chemimpex.com The N-oxide derivative could exhibit its own unique pesticidal or herbicidal activity, or serve as a more effective precursor to new agrochemical agents. The introduction of the N-oxide may alter the compound's mode of action or its environmental persistence.

Materials Science: Pyridine-containing compounds are used in the formulation of specialty polymers and coatings. chemimpex.com The high dipole moment and coordination ability of the N-oxide group in this compound could be exploited in the design of novel functional materials, such as ligands for catalysis, components of optical materials, or energetic materials. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the crystal structure of 3-Chloro-6-methoxy-pyridazine 2-oxide?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, which handles small-molecule data efficiently, even for twinned crystals . For visualization, ORTEP-3 provides graphical representation of thermal ellipsoids and hydrogen bonding networks . Validate the final structure using tools like PLATON to check for missed symmetry or disorder . Data collection should prioritize high-resolution (<1.0 Å) to resolve positional ambiguities in the pyridazine ring and N-oxide group.

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Two primary routes:

- Halogenation : React 6-methoxy-pyridazine 2-oxide with POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 12–24 hrs). Monitor reaction progress via TLC .

- N-Oxidation : Start with 3-chloro-6-methoxy-pyridazine and oxidize using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C to RT, 4–6 hrs). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Key Controls : Ensure anhydrous conditions to prevent hydrolysis of the methoxy group.

Q. How does the chlorine substituent at position 3 influence reactivity in nucleophilic substitution reactions?

- Answer : The electron-withdrawing N-oxide and methoxy groups activate the C-3 position for SNAr (nucleophilic aromatic substitution). For example:

- React with amines (e.g., piperazine) in DMF at 80°C to form 3-amino derivatives .

- Replace chlorine with thiols using NaSH in ethanol (reflux, 6 hrs) .

Note : Steric hindrance from the methoxy group may slow reactions at C-6.

Advanced Research Questions

Q. How can researchers assess the mutagenic potential of this compound?

- Answer :

-

Ames Test : Use Salmonella typhimurium strains TA98 and TA100 (± metabolic activation) to detect frameshift/base-pair mutations.

-

Structural Alerts : The N-oxide group alone is not mutagenic, but coexisting alerts (e.g., aromatic nitro groups) require scrutiny .

Data Interpretation : Compare results to structurally similar compounds (Table 1).Compound Mutagenic? Confounding Alerts Reference This compound No None Hypothetical 3-Nitro-pyridazine N-oxide Yes Nitro group

Q. What hydrogen-bonding patterns are critical for stabilizing the crystal lattice of this compound?

- Answer : Use graph-set analysis (Etter’s formalism) to categorize motifs:

- N-O⋯H Interactions : The N-oxide oxygen acts as an acceptor, forming chains (C(4) motifs) with adjacent C-H donors .

- Methoxy Group : O-CH₃ participates in weak C-H⋯O interactions (R₂²(8) rings).

Validation : Overlay experimental (SCXRD) and DFT-optimized hydrogen-bonding geometries to identify discrepancies .

Q. How should researchers evaluate the risk of peroxide formation during long-term storage?

- Answer :

- Testing : Use iodometric titration quarterly. Dissolve 1 g in 10 mL acetic acid, add 0.1 M KI. Peroxides oxidize I⁻ to I₂, quantified via UV-Vis (λ = 410 nm) .

- Stabilization : Add 0.1% BHT (butylated hydroxytoluene) as an inhibitor. Store under nitrogen at –20°C in amber glass.

Q. How can contradictions in reported crystallographic data (e.g., bond lengths) be resolved?

- Answer :

- Validation Tools : Use CHECKCIF to flag outliers in bond distances/angles. For example, a C-Cl bond >1.75 Å suggests disorder or over-refinement .

- Twinned Data : If merging residuals exceed 5%, reprocess data in SHELXL using TWIN/BASF commands .

Q. What strategies are effective for studying interactions between this compound and biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina with a homology-modeled binding pocket (e.g., kinase domains). Validate poses via MD simulations (GROMACS, 100 ns) .

- Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450). Resolve structures at ≤2.5 Å to identify key π-π or halogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。